(2-Bromo-6-methoxybenzyl)hydrazine
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Overview
Description
(2-Bromo-6-methoxybenzyl)hydrazine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydrazine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-methoxybenzyl)hydrazine typically involves the reaction of 2-bromo-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted benzyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2-Bromo-6-methoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-6-methoxybenzyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- (2-Bromo-5-methoxybenzyl)hydrazine
- (2-Bromo-4-methoxybenzyl)hydrazine
- (2-Bromo-3-methoxybenzyl)hydrazine
Comparison: (2-Bromo-6-methoxybenzyl)hydrazine is unique due to the specific positioning of the bromine and methoxy groups on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.
Biological Activity
(2-Bromo-6-methoxybenzyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-bromo-6-methoxybenzaldehyde with hydrazine derivatives. The resulting hydrazone can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.
1. Anticancer Activity
Several studies have reported the anticancer properties of hydrazine derivatives, including this compound. The compound has shown significant activity against various cancer cell lines, including:
- MCF-7 (breast carcinoma)
- K-562 (chronic myelogenous leukemia)
In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects at low micromolar concentrations. For example, a related study indicated that certain derivatives caused cell-cycle arrest and apoptosis in cancer cells, increasing levels of p53 protein and leading to PARP-1 fragmentation .
Table 1: Anticancer Activity of Hydrazone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 5.0 | Apoptosis induction |
This compound | K-562 | 4.5 | Cell cycle arrest |
Related derivative | MDA-MB-435 | 3.0 | EGFR inhibition |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits activity against various bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound possesses significant antibacterial properties, which can be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymatic processes .
Table 2: Antimicrobial Activity of Hydrazone Derivatives
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
Structure-Activity Relationships (SAR)
The biological activity of hydrazone derivatives is closely linked to their chemical structure. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as bromine enhances anticancer activity.
- Hydrophobic Interactions : The methoxy group increases lipophilicity, facilitating better membrane penetration.
Studies have shown that modifications in the benzene ring or the hydrazone linkage can significantly alter the potency and selectivity of these compounds against cancer cells and bacteria .
Case Study 1: Anticancer Efficacy
A study evaluated a series of hydrazone derivatives, including this compound, against several cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial efficacy of synthesized hydrazones against clinical isolates of bacteria. The findings revealed that this compound showed promising activity against multidrug-resistant strains, suggesting its potential as a lead compound for further development.
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(2-bromo-6-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-4-2-3-7(9)6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
HSOHICTZNZVHDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CNN |
Origin of Product |
United States |
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